molecular formula C24H16FN3O2 B2619699 2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1326849-82-4

2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2619699
CAS No.: 1326849-82-4
M. Wt: 397.409
InChI Key: LFAXCPLXOJXLPN-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 4-fluorophenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 2-methylphenyl group.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O2/c1-15-6-2-3-7-18(15)22-26-23(30-27-22)21-14-28(17-12-10-16(25)11-13-17)24(29)20-9-5-4-8-19(20)21/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAXCPLXOJXLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H19FN4O3C_{22}H_{19}FN_{4}O_{3}, with a molecular weight of approximately 406.4 g/mol. Its structure features a fluorophenyl group , an oxadiazole ring , and a dihydroisoquinoline moiety , contributing to its diverse biological interactions.

PropertyValue
Molecular Formula C22H19FN4O3
Molecular Weight 406.4 g/mol
IUPAC Name This compound
InChI Key HHKDPQIZNNVMFZ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxadiazole ring is believed to play a crucial role in enzyme inhibition by fitting into active sites, while the fluorophenyl group enhances binding affinity through hydrophobic interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally similar to it have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Potential

Research indicates that the compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the activity of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process. One study reported an IC50 value for COX-II inhibition in the range of 0.52 to 22.25 μM, indicating moderate potency compared to standard anti-inflammatory drugs like Celecoxib .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it induces apoptosis in several cancer types by activating intrinsic apoptotic pathways. A notable study found that compounds with similar structures exhibited IC50 values as low as 0.011 μM against specific cancer cell lines .

Case Studies

  • Study on Antimicrobial Effects : A recent investigation into the antimicrobial properties of related compounds found that they effectively inhibited growth in various bacterial cultures, particularly Gram-positive bacteria .
  • COX-II Inhibition Study : A comparative analysis revealed that derivatives showed selective inhibition of COX-II with minimal ulcerogenic effects in vivo, making them potential candidates for safer anti-inflammatory therapies .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated significant cytotoxicity with IC50 values ranging from 0.5 to 10 μM across different cell types .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds in the isoquinoline family have shown promise as anticancer agents. Studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with oxadiazole groups often exhibit significant cytotoxicity against human tumor cells, suggesting that this compound may also possess similar properties .
  • Antimicrobial Properties : The presence of oxadiazole and isoquinoline structures has been linked to antimicrobial effects. Preliminary studies suggest that this compound could be evaluated for its ability to combat bacterial and fungal infections .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted by the National Cancer Institute (NCI) evaluated similar compounds for their antitumor efficacy. Results indicated potential for high levels of growth inhibition in cancer cell lines, providing a basis for further investigation into the specific compound .
  • Synthesis and Characterization :
    • The synthesis of related compounds has been documented, showcasing methods such as multi-step organic synthesis and characterization techniques like NMR and LC-MS. These methods could be adapted for synthesizing 2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of isoquinoline derivatives has revealed that modifications to the phenyl rings and heterocyclic components can significantly influence biological activity. This suggests that systematic variations could optimize the efficacy of this compound for specific therapeutic targets .

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings on related compounds, potential therapeutic applications may include:

  • Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth.
  • Infectious Disease Management : As an antimicrobial agent against resistant strains of bacteria or fungi.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural features, such as the isoquinoline/isoquinolinone core, oxadiazole rings, or fluorinated substituents.

Core Heterocycle Modifications

Compound A : 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (CAS 1207014-04-7)

  • Structure: Replaces the isoquinolinone core with a phthalazinone ring.
  • Substituents : 4-Methoxyphenyl on oxadiazole vs. 2-methylphenyl in the target compound.
  • Molecular Weight : 396.406 g/mol (vs. ~395 g/mol estimated for the target compound).
  • Phthalazinone cores are less conformationally rigid than isoquinolinones, which may affect binding affinity .

Compound B: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Structure : Uses a 1,2,4-triazole ring instead of oxadiazole, with sulfonyl and difluorophenyl groups.
  • Key Differences : The triazole ring introduces additional hydrogen-bonding capacity, while the sulfonyl group increases polarity. The target compound’s oxadiazole and methylphenyl groups may confer better lipophilicity for membrane penetration .

Substituent Effects

Substituent Position Target Compound Analog (Compound A) Impact on Properties
Oxadiazole C-3 2-Methylphenyl 4-Methoxyphenyl Methyl: Enhances lipophilicity; Methoxy: Improves solubility but may reduce stability
Core C-2 4-Fluorophenyl Phenyl (Compound A) Fluorine: Withdraws electrons, increasing binding via C-F···H interactions
Core Type 1,2-Dihydroisoquinolin-1-one Phthalazin-1(2H)-one (Compound A) Isoquinolinone: Greater rigidity for target engagement

Research Implications

  • Computational Validation : Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functionals) could model electronic effects of substituents to predict reactivity or binding .
  • Crystallography: SHELX-based refinement (e.g., SHELXL) may resolve conformational details of the dihydroisoquinolinone core for structure-activity studies .

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